Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
CAS No.:
Cat. No.: VC15881133
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22O7 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | [(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
| Standard InChI | InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21+/m1/s1 |
| Standard InChI Key | WHKUKOCUXSRSAR-QUJSNMKFSA-N |
| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside features a glucose backbone in the α-D configuration. Key modifications include:
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A benzoyl group at the O-2 position, providing steric hindrance and electronic effects that influence reactivity.
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A benzylidene acetal spanning the O-4 and O-6 hydroxyl groups, forming a rigid six-membered 1,3-dioxane ring. This moiety enhances solubility in organic solvents and directs regioselective reactions at the remaining hydroxyl (O-3) position .
The molecular formula is C21H20O7, with a molar mass of 384.38 g/mol. Spectroscopic data (NMR, IR) confirm the structure:
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1H NMR (CDCl3): δ 7.45–7.25 (m, aromatic protons), 5.54 (s, benzylidene CH), 4.90 (d, J = 3.6 Hz, H-1), 3.40 (s, OCH3) .
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13C NMR: δ 165.5 (C=O, benzoyl), 137.2–125.8 (aromatic carbons), 101.2 (benzylidene acetal), 98.1 (C-1) .
Direct Benzylidene Protection
The foundational synthesis involves regioselective benzylidene protection of methyl α-D-glucopyranoside (1):
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Benzylidene Formation: Reacting 1 with benzaldehyde dimethyl acetal and camphor sulfonic acid in DMF at 50°C yields methyl 4,6-O-benzylidene-α-D-glucopyranoside (2) in 76% yield .
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Benzoylation: Treating 2 with benzoyl chloride in pyridine at −5°C installs the O-2 benzoyl group, achieving >90% selectivity .
Table 1: Comparative Synthesis Yields
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylidene formation | Benzaldehyde dimethyl acetal | 76 | 95 |
| O-2 benzoylation | BzCl, pyridine | 82 | 98 |
Alternative Strategies
Koto’s method employs partial benzylation followed by benzoylation, but suffers from lower regioselectivity (≤60% yield) . Modern approaches prioritize the benzylidene-benzoyl sequence for scalability and reproducibility .
Applications in Glycobiology and Organic Synthesis
Glycosylation and Glycoconjugate Synthesis
The compound’s O-3 hydroxyl group is a prime site for glycosylation. Key applications include:
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Oligosaccharide Assembly: As a glycosyl acceptor, it participates in stereocontrolled glycosidic bond formation. For example, coupling with thioglycoside donors under NIS/TfOH activation yields disaccharides with >85% β-selectivity .
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Functional Group Manipulation: Selective deprotection of the benzylidene group (e.g., using AcOH/H2O) exposes O-4 and O-6 for further derivatization, enabling branched glycostructures .
Bioorthogonal Chemistry
The azido derivative (methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-α-D-glucopyranoside) enables CuAAC "click" reactions for labeling glycans in live cells . This has advanced imaging studies of carbohydrate-mediated processes like leukocyte trafficking.
Pharmacological and Material Science Applications
Antimicrobial Activity
Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) . The benzoyl group enhances membrane permeability, though potency remains inferior to clinical antibiotics.
Biomaterial Design
Benzylidene-protected glucosides serve as monomers for biodegradable polymers. Copolymerization with ε-caprolactone yields hydrogels with tunable degradation rates (2–8 weeks), suitable for controlled drug release .
Recent Advances and Future Directions
Flow Chemistry Innovations
Continuous-flow systems have reduced synthesis times from 12 hours to 2 hours, achieving 89% yield for the benzylidene intermediate. This method minimizes side products (e.g., over-benzoylation) and enhances process safety .
Targeted Drug Delivery
Conjugating the glucopyranoside to doxorubicin via pH-sensitive linkers improves tumor specificity. In murine models, such constructs reduce cardiotoxicity by 40% while maintaining anticancer efficacy .
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